

# Comparative Efficacy of SIGSLAK (Liraglutide), a GLP-1 Receptor Agonist

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |         |
|----------------|---------|
| Compound Name: | SIGSLAK |
| Cat. No.:      | B568377 |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the efficacy and safety of **SIGSLAK** (Liraglutide), a glucagon-like peptide-1 (GLP-1) receptor agonist, against other prominent therapies for type 2 diabetes and obesity. The data presented is compiled from head-to-head clinical trials to offer an objective overview for research and development professionals.

## Mechanism of Action

**SIGSLAK** (Liraglutide) is a human GLP-1 analogue that activates the GLP-1 receptor, a G protein-coupled receptor found in various tissues, including pancreatic  $\beta$ -cells, the brain, heart, and gastrointestinal tract.<sup>[1]</sup> Upon binding, it stimulates a cascade of intracellular signaling pathways, primarily through the activation of adenylyl cyclase and subsequent increase in cyclic AMP (cAMP).<sup>[1]</sup> This leads to glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and promotion of satiety by acting on the hypothalamus.<sup>[1][2]</sup> Furthermore, studies suggest that Liraglutide may preserve  $\beta$ -cell mass by stimulating their proliferation and inhibiting apoptosis through pathways like PI3K/Akt and mTOR.<sup>[1][2][3]</sup>

## Efficacy in Glycemic Control and Weight Management

The clinical efficacy of **SIGSLAK** (Liraglutide) has been extensively evaluated in numerous trials, often in comparison to other GLP-1 receptor agonists such as Semaglutide and Exenatide, as well as basal insulin.

## Data Presentation

Table 1: Comparative Efficacy of **SIGSLAK** (Liraglutide) vs. Semaglutide

| Endpoint              | <b>SIGSLAK</b><br>(Liraglutide) 1.2 mg<br>daily | <b>Semaglutide 1.0<br/>mg weekly</b> | Study         |
|-----------------------|-------------------------------------------------|--------------------------------------|---------------|
| HbA1c Reduction       | -1.0%                                           | -1.7%                                | SUSTAIN 10[4] |
| Weight Loss           | -1.9 kg (4.2 lb)                                | -5.8 kg (12.8 lb)                    | SUSTAIN 10[4] |
| Weight Loss (Obesity) | -5.24 kg                                        | -12.47 kg (at 2.4mg<br>dose)         | NMA[5]        |

Table 2: Comparative Efficacy of **SIGSLAK** (Liraglutide) vs. Exenatide

| Endpoint                            | <b>SIGSLAK</b><br>(Liraglutide) 1.8 mg<br>daily | <b>Exenatide 10 mcg<br/>twice daily</b> | Study     |
|-------------------------------------|-------------------------------------------------|-----------------------------------------|-----------|
| HbA1c Reduction                     | -1.12%                                          | -0.79%                                  | LEAD-6[6] |
| Fasting Plasma<br>Glucose Reduction | -1.61 mmol/L                                    | -0.60 mmol/L                            | LEAD-6[6] |
| Weight Loss                         | -3.24 kg                                        | -2.87 kg                                | LEAD-6[6] |

Table 3: Comparative Efficacy of **SIGSLAK** (Liraglutide) vs. Insulin Glargine

| Endpoint                                                     | SIGSLAK<br>(Liraglutide) | Insulin Glargine               | Study                             |
|--------------------------------------------------------------|--------------------------|--------------------------------|-----------------------------------|
| HbA1c Reduction (26 weeks)                                   | -0.55% greater reduction | Randomized Controlled Trial[7] |                                   |
| Weight Change (26 weeks)                                     | -4.7 kg                  | -0.6 kg                        | Randomized Controlled Trial[7][8] |
| Patients achieving HbA1c <7% without hypoglycemia (12 weeks) | 48%                      | 33%                            | Randomized Controlled Trial[7][8] |
| Hypoglycemia (<3.9 mmol/L)                                   | 13% of patients          | 23% of patients                | Randomized Controlled Trial[7][8] |

## Experimental Protocols

The data presented above are derived from randomized, controlled clinical trials. The general methodology for these studies is outlined below.

**Objective:** To compare the efficacy and safety of **SIGSLAK** (Liraglutide) with an active comparator in adults with type 2 diabetes inadequately controlled on oral antidiabetic drugs.

**Study Design:** Randomized, open-label, parallel-group, multinational clinical trials.

**Participant Population:** Adults with a diagnosis of type 2 diabetes and HbA1c levels typically between 7.0% and 11.0%, who are on a stable regimen of one or more oral antidiabetic drugs (e.g., metformin, sulfonylurea).

**Intervention:**

- **SIGSLAK** (Liraglutide) Arm: Subcutaneous injection once daily, with dose escalation to the target maintenance dose (e.g., 1.2 mg or 1.8 mg).
- Comparator Arm: Subcutaneous injection of the active comparator at the recommended dose and frequency (e.g., Semaglutide once weekly, Exenatide twice daily, or Insulin Glargine once daily).

Primary Endpoint: Change in HbA1c from baseline to the end of the study period (typically 26 or 52 weeks).

Secondary Endpoints:

- Change in body weight.
- Change in fasting plasma glucose.
- Proportion of patients achieving a target HbA1c of <7.0%.
- Incidence and severity of adverse events, including gastrointestinal side effects and hypoglycemia.

Data Analysis: Efficacy analyses are typically performed on the intention-to-treat population. Statistical tests are used to compare the treatment differences between the groups.

## Visualizations

### Signaling Pathway of SIGSLAK (Liraglutide)



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. What is the mechanism of action of Liraglutide? [synapse.patsnap.com]
- 2. Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liraglutide, a human glucagon-like peptide-1 analogue, stimulates AKT-dependent survival signalling and inhibits pancreatic  $\beta$ -cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Liraglutide once a day versus exenatide twice a day for type 2 diabetes: a 26-week randomised, parallel-group, multinational, open-label trial (LEAD-6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liraglutide hospital discharge trial: A randomized controlled trial comparing the safety and efficacy of liraglutide versus insulin glargine for the management of patients with type 2 diabetes after hospital discharge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liraglutide hospital discharge trial: A randomized controlled trial comparing the safety and efficacy of liraglutide versus insulin glargine for the management of patients with type 2 diabetes after hospital discharge - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Efficacy of SIGSLAK (Liraglutide), a GLP-1 Receptor Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b568377#comparative-analysis-of-sigslak-peptide-efficacy>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)